molecular formula C21H21N5O2S B2709726 N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1203389-60-9

N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2709726
CAS RN: 1203389-60-9
M. Wt: 407.49
InChI Key: BJZBKVBKMPZQBC-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

A study focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, utilizing thiazole-aminopiperidine hybrid analogues. One of the compounds in this series demonstrated promising activity against all tests, showcasing its potential as an antituberculosis agent without significant cytotoxicity at tested concentrations (V. U. Jeankumar et al., 2013).

Antitumor Agents

Another research effort involved the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, aiming at developing anti-tumor agents. Through molecular modeling and in vitro testing, several compounds displayed significant effects on mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7), indicating their potential in cancer therapy (I. Nassar et al., 2015).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has led to the discovery of compounds with high COX-2 selectivity, exhibiting significant analgesic and anti-inflammatory activities. These findings suggest the utility of such compounds in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Anticancer Activity

A study on Co(II) complexes with thiazol-2-yl and pyridin-2-ylmethylene amino groups revealed that these complexes exhibit fluorescence quenching and demonstrated in vitro cytotoxicity against human breast cancer cell line (MCF 7). This suggests their potential application in the development of new anticancer drugs (Gomathi Vellaiswamy et al., 2017).

Antibacterial Agents

The synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have led to the discovery of novel classes of promising antibacterial agents. Among the tested compounds, two showed remarkable antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (M. Palkar et al., 2017).

Mechanism of Action

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-4-28-16-9-7-10-17-19(16)23-21(29-17)26(13-15-8-5-6-11-22-15)20(27)18-14(2)12-25(3)24-18/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBKVBKMPZQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

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